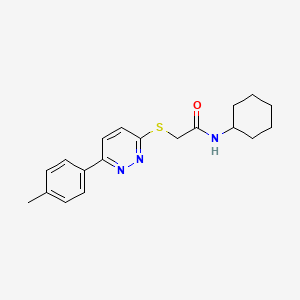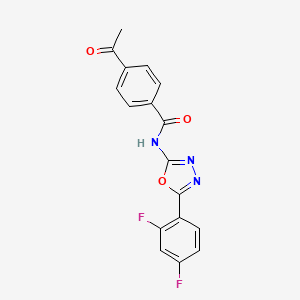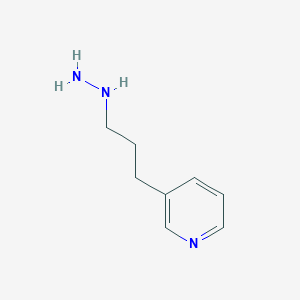![molecular formula C13H19N3O3S B2668985 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide CAS No. 2094584-33-3](/img/structure/B2668985.png)
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. It has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用机制
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide is a small molecule inhibitor of the histone deacetylase enzyme. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide leads to the accumulation of acetylated histones, which promotes gene transcription and can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits tumor growth by activating tumor suppressor genes and inhibiting oncogenes. In neurodegenerative diseases, it has been shown to reduce neuroinflammation and improve cognitive function by promoting the expression of neuroprotective genes. It has also been shown to have anti-inflammatory effects in other conditions, such as inflammatory bowel disease.
实验室实验的优点和局限性
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide. One direction is to continue to explore its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to investigate its potential use in combination with other drugs or therapies. It may also be useful to study the effects of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide in different animal models and to investigate its pharmacokinetics and pharmacodynamics in humans. Finally, it may be useful to explore the development of new analogs or derivatives of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide with improved solubility and potency.
合成方法
The synthesis of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials are commercially available and relatively inexpensive. The synthesis has been optimized to produce high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.
科学研究应用
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In cancer, it has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors. In neurodegenerative diseases, it has been studied for its potential to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
2-methylsulfonyl-N-[(1-propan-2-ylcyclopropyl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9(2)13(5-6-13)8-15-11(17)10-4-7-14-12(16-10)20(3,18)19/h4,7,9H,5-6,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYLNCSUPVRXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)CNC(=O)C2=NC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)
![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)


![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)
![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)


![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)
